5-Bromo-1-chloro-2,3-dimethoxybenzene 5-Bromo-1-chloro-2,3-dimethoxybenzene
Brand Name: Vulcanchem
CAS No.: 1881332-60-0
VCID: VC4987715
InChI: InChI=1S/C8H8BrClO2/c1-11-7-4-5(9)3-6(10)8(7)12-2/h3-4H,1-2H3
SMILES: COC1=C(C(=CC(=C1)Br)Cl)OC
Molecular Formula: C8H8BrClO2
Molecular Weight: 251.5

5-Bromo-1-chloro-2,3-dimethoxybenzene

CAS No.: 1881332-60-0

Cat. No.: VC4987715

Molecular Formula: C8H8BrClO2

Molecular Weight: 251.5

* For research use only. Not for human or veterinary use.

5-Bromo-1-chloro-2,3-dimethoxybenzene - 1881332-60-0

Specification

CAS No. 1881332-60-0
Molecular Formula C8H8BrClO2
Molecular Weight 251.5
IUPAC Name 5-bromo-1-chloro-2,3-dimethoxybenzene
Standard InChI InChI=1S/C8H8BrClO2/c1-11-7-4-5(9)3-6(10)8(7)12-2/h3-4H,1-2H3
Standard InChI Key QFKWVYTVPILSLU-UHFFFAOYSA-N
SMILES COC1=C(C(=CC(=C1)Br)Cl)OC

Introduction

Structural and Molecular Characteristics

The molecular structure of 5-bromo-1-chloro-2,3-dimethoxybenzene is defined by its regioselective substitution pattern. The benzene core is functionalized with bromine (Br), chlorine (Cl), and two methoxy groups (-OCH₃), creating a sterically and electronically distinct aromatic system. Key structural features include:

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 5-bromo-1-chloro-2,3-dimethoxybenzene typically involves multi-step halogenation and methoxylation of precursor aromatic compounds. Two primary methods dominate:

  • Sequential Halogenation of Dimethoxybenzene Derivatives
    Starting from 1,2-dimethoxybenzene, bromination and chlorination are performed under controlled conditions. For example:

    • Bromination: Electrophilic substitution using bromine (Br₂) in the presence of FeCl₃ as a catalyst.

    • Chlorination: Subsequent treatment with chlorine gas (Cl₂) or N-chlorosuccinimide (NCS) to introduce the chlorine substituent .

  • Cross-Coupling Reactions
    Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, enable the introduction of aryl groups at specific positions. For instance, 3,5-dimethoxyphenyl boronic acid can be coupled with bromo- or chlorobenzene derivatives to achieve the desired substitution pattern .

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. Key optimizations include:

  • Catalyst Selection: Transition metal catalysts (e.g., Pd/C, CuI) enhance reaction rates and regioselectivity.

  • Solvent Systems: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile improve halogenation efficiency .

  • Purity Control: Post-synthesis purification via column chromatography or recrystallization ensures ≥97% purity, as required for pharmaceutical intermediates .

Physicochemical Properties

The compound's properties are critical for its handling and application:

PropertyValueSource
Molecular Weight251.50 g/mol
Melting PointNot reported (analogs: 62–66°C)
Boiling Point~246°C (extrapolated)
Density1.4±0.1 g/cm³
Refractive Index1.528
SolubilityInsoluble in water; soluble in organic solvents (e.g., DCM, THF)

Thermal Stability: The compound decomposes above 250°C, with a flash point exceeding 110°C, necessitating inert atmosphere storage .

Chemical Reactivity and Applications

Substitution Reactions

The bromine and chlorine atoms serve as leaving groups, enabling nucleophilic aromatic substitution (NAS) reactions:

  • Bromine Replacement: Reacts with nucleophiles (e.g., amines, alkoxides) to form C-N or C-O bonds. For example, treatment with sodium methoxide yields 1-chloro-2,3,5-trimethoxybenzene .

  • Chlorine Replacement: Less reactive than bromine but participates in Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination) .

Cross-Coupling Reactions

The compound’s halogenated positions make it a valuable substrate in:

  • Suzuki-Miyaura Coupling: Forms biaryl structures with boronic acids, critical in drug intermediate synthesis .

  • Ullmann Coupling: Produces diaryl ethers when reacted with phenols .

Pharmaceutical Applications

As a high-purity intermediate (≥97%), it is integral to synthesizing active pharmaceutical ingredients (APIs). Notable examples include:

  • SGLT2 Inhibitors: Used in diabetes therapeutics to modulate glucose reabsorption .

  • Anticancer Agents: Methoxy and halogen groups enhance interactions with kinase domains, as seen in tyrosine kinase inhibitors .

Comparative Analysis with Structural Analogs

To contextualize its properties, 5-bromo-1-chloro-2,3-dimethoxybenzene is compared to related compounds:

CompoundSubstituentsMolecular WeightReactivity Notes
1-Bromo-2,5-dimethoxybenzeneBr, 2-OCH₃, 5-OCH₃217.06 g/molHigher Suzuki coupling activity
1-Chloro-3,5-dimethoxybenzeneCl, 3-OCH₃, 5-OCH₃192.62 g/molLower steric hindrance
5-Bromo-1,2,3-trimethoxybenzeneBr, 3-OCH₃ groups261.51 g/molEnhanced solubility in ethanol

Key Trends:

  • Electron-Withdrawing Effects: Bromine and chlorine reduce electron density, slowing electrophilic substitution but aiding NAS .

  • Steric Effects: Ortho-methoxy groups hinder reactions at adjacent positions, favoring para-substitution in further modifications .

Future Directions and Research Opportunities

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives.

  • Polymer Chemistry: Incorporating the compound into conjugated polymers for organic electronics.

  • Green Chemistry: Solvent-free syntheses using mechanochemical methods.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator